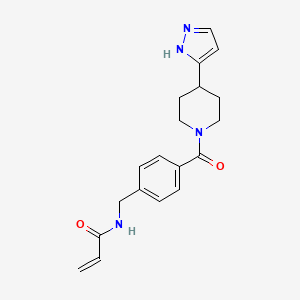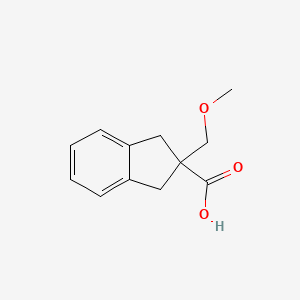
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with a unique structure that includes an indene backbone
Méthodes De Préparation
The synthesis of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the methoxymethyl group can participate in oxidation reactions with reagents like nitrogen dioxide, leading to the formation of stable intermediates and products . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its role in drug development. In industry, it can be used in the production of polymers, resins, and other materials .
Mécanisme D'action
The mechanism of action of 2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the methoxymethyl group can undergo reactions that lead to the formation of reactive intermediates, which can then interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
2-(methoxymethyl)-2,3-dihydro-1H-indene-2-carboxylic acid can be compared with similar compounds, such as pyrrole alkaloids and pyrrolidinone derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities. For instance, pyrrole alkaloids like 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid have distinct chemical structures and biological activities . Pyrrolidinone derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties .
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-(methoxymethyl)-1,3-dihydroindene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-15-8-12(11(13)14)6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Clé InChI |
SUQHLDZSNDHLBA-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CC2=CC=CC=C2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


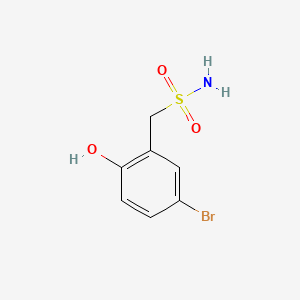
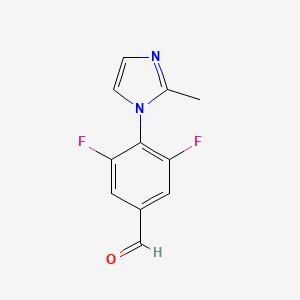

![Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2-fluoroacetate](/img/structure/B13521487.png)
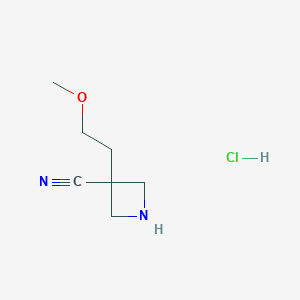
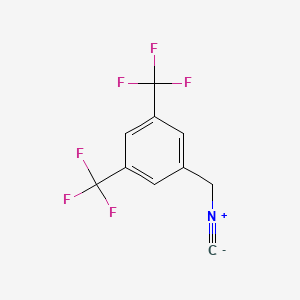
![((4aS,7aS)-Octahydropyrano[2,3-c]pyrrol-4a-yl)methanol](/img/structure/B13521507.png)
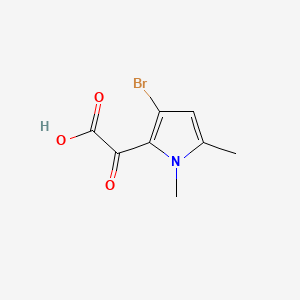
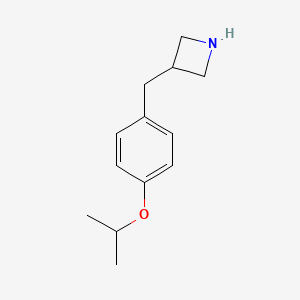


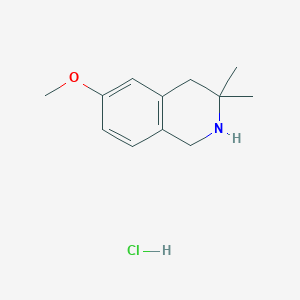
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)
